(E)-2-(Benzylideneamino)-1-phenylethanol
Description
Significance of Schiff Bases (Imines) in Contemporary Organic and Medicinal Chemistry
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of modern organic chemistry. rsisinternational.orgsjomr.org.in First synthesized by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rsisinternational.org Their importance lies in their synthetic versatility and the wide array of chemical transformations they can undergo. The imine bond is a key functional group that serves as a precursor for the synthesis of numerous other organic compounds, including secondary amines and various heterocyclic systems. sjomr.org.in
In the field of medicinal chemistry, Schiff bases are recognized for their diverse biological activities. sjomr.org.inresearchgate.net The azomethine linkage is a common feature in many compounds that exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. sjomr.org.indhyeyacademy.com The ability of the nitrogen atom in the imine to form complexes with metal ions also makes Schiff bases valuable as ligands in coordination chemistry, leading to the development of metal-based drugs and catalysts. researchgate.net
Overview of Phenylethanol Derivatives in Chemical Research
Phenylethanol derivatives are a class of organic compounds that feature a 2-phenylethanol (B73330) backbone. 2-Amino-1-phenylethanol (B123470), a key precursor to the title compound, is a significant member of this family. nih.gov These derivatives are of considerable interest in chemical research due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, making them valuable building blocks in asymmetric synthesis.
The phenylethanol framework is found in a variety of natural products and pharmacologically active molecules. Consequently, the synthesis and modification of phenylethanol derivatives are actively pursued to explore new therapeutic agents and materials with specific properties. Their applications span from pharmaceuticals to fragrances and polymers.
Structural Elucidation and Stereochemical Considerations for (E)-2-(Benzylideneamino)-1-phenylethanol
The structural elucidation of this compound relies on standard spectroscopic techniques, although a dedicated, publicly available, detailed analysis for this specific compound is not readily found. However, its structure can be inferred from the well-established chemistry of its precursors and related compounds.
The designation "(E)" refers to the geometry at the carbon-nitrogen double bond, indicating that the substituents on the nitrogen and carbon atoms are on opposite sides. The molecule also possesses a chiral center at the carbon atom attached to the hydroxyl group, meaning it can exist as a pair of enantiomers: (R)- and (S)-2-(benzylideneamino)-1-phenylethanol.
Spectroscopic Characteristics:
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C=N stretching of the imine group typically appears in the range of 1600-1650 cm⁻¹. sphinxsai.com Aromatic C-H and C=C stretching vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would feature signals for the aromatic protons of the two phenyl rings, typically in the downfield region (around 7-8 ppm). The proton of the C=N group (methine proton) would likely appear as a singlet further downfield. jetir.org The protons of the ethanol (B145695) backbone, including the one on the carbon bearing the hydroxyl group and those on the adjacent carbon, would show characteristic splitting patterns (e.g., multiplets) in the upfield region. The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the two aromatic rings, the imine carbon (C=N), and the two carbons of the ethanol backbone. The imine carbon signal is typically found in the 160-170 ppm range.
Table 1: General Physicochemical Properties of this compound
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₅H₁₅NO |
| Molar Mass | 225.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Key Functional Groups | Imine (C=N), Hydroxyl (-OH), Phenyl |
| Stereochemistry | (E)-isomer at the C=N double bond, Chiral center at C1 of the ethanol moiety |
Historical Context and Evolution of Research on Related N-Benzylideneamino Compounds
The history of N-benzylideneamino compounds is intrinsically linked to the discovery of Schiff bases by Hugo Schiff in the mid-19th century. rsisinternational.org Initial research focused on the fundamental synthesis and reactivity of these imines. Over time, the scope of investigation broadened significantly.
In the 20th century, the ability of Schiff bases to act as ligands for a wide variety of metal ions was explored, leading to a surge in the development of coordination chemistry. researchgate.net This opened up applications in catalysis and material science. More recently, there has been a growing interest in the biological activities of N-benzylideneamino compounds. Researchers have systematically modified the structures of these compounds to enhance their therapeutic properties, such as their efficacy as antimicrobial or anticancer agents. The development of chiral N-benzylideneamino compounds for use in asymmetric catalysis has also been a major area of advancement, driven by the need for enantiomerically pure pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylideneamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCAPZOOJAILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385678 | |
| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5322-28-1 | |
| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization of E 2 Benzylideneamino 1 Phenylethanol
Classical Condensation Routes for Azomethine Formation
The most traditional and widely employed method for synthesizing Schiff bases is the direct condensation of a primary amine with a carbonyl compound. researchgate.net This approach is valued for its simplicity and generally high yields.
Synthesis from Benzaldehyde (B42025) and 2-Amino-1-phenylethanol (B123470)
The formation of (E)-2-(Benzylideneamino)-1-phenylethanol is achieved through the acid- or base-catalyzed condensation reaction between benzaldehyde and 2-amino-1-phenylethanol. The fundamental mechanism involves the nucleophilic attack of the amino group from 2-amino-1-phenylethanol on the electrophilic carbonyl carbon of benzaldehyde. This initial step results in the formation of an unstable carbinolamine intermediate. iosrjournals.org Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of the target compound. iosrjournals.org
This reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the formation of the product. Aromatic aldehydes, such as benzaldehyde, are particularly effective reactants as they form stable, conjugated Schiff bases. iosrjournals.org
Optimization of Reaction Conditions and Solvent Effects
The efficiency of the condensation reaction can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, and temperature.
Catalysis: The dehydration of the carbinolamine intermediate can be accelerated by using a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid. isca.megoogle.com However, the pH must be carefully controlled; excessively high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step. iosrjournals.org Therefore, the synthesis is often best performed under mildly acidic conditions. iosrjournals.org
Solvent Effects: The selection of a solvent plays a crucial role in the reaction's outcome. Solvents like ethanol (B145695), methanol, and toluene (B28343) are commonly used. researchgate.netgoogle.com In some protocols, particularly with toluene or benzene, a Dean-Stark apparatus is employed to azeotropically remove the water byproduct, which effectively shifts the reaction equilibrium to favor high yields of the azomethine product. The polarity and boiling point of the solvent can affect reaction times and the ease of product isolation. researchgate.net
| Solvent | Catalyst | Typical Conditions | Effect on Reaction | Reference |
|---|---|---|---|---|
| Ethanol | Acetic Acid (catalytic) | Reflux | Good yields, easy workup as product often precipitates on cooling. | isca.me |
| Methanol | None / Self-catalyzed | Reflux | Commonly used, effective for simple Schiff bases. | journalijar.com |
| Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Excellent yields due to efficient removal of water. | google.com |
| Tetrahydrofuran (THF) | None | Room Temperature / Reflux | Aprotic solvent, useful for sensitive substrates. | researchgate.net |
| Water | None | Room Temperature Stirring | A green solvent choice, often leading to fast reactions and simple isolation of water-insoluble products. | isca.me |
Advanced and Green Synthesis Techniques
In response to the growing demand for sustainable chemical processes, several advanced and green methodologies have been developed for the synthesis of azomethines. These techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents. biointerfaceresearch.com
Microwave-Assisted Synthesis Protocols for this compound and its Analogues
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, this method achieves rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and cleaner product formation compared to conventional heating methods. gavinpublishers.comnih.gov
For the synthesis of this compound, a mixture of benzaldehyde and 2-amino-1-phenylethanol, either neat or with a minimal amount of a polar solvent like ethanol or dimethylformamide (DMF), is subjected to microwave irradiation. journalijar.comsphinxsai.com The reaction can be completed in a matter of minutes, as opposed to the hours required for traditional refluxing. researchgate.netgavinpublishers.com This efficiency makes MAOS a highly attractive green alternative. nih.gov
| Method | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 4.5 - 8 hours | ~76% | Methanol, reflux | journalijar.comsphinxsai.com |
| Microwave Irradiation | 3 - 9 minutes | >85% | Ethanol, 160-750 W | researchgate.netjournalijar.comgavinpublishers.com |
| Microwave Irradiation (Solvent-Free) | 80 - 120 seconds | ~90% | Natural acid catalyst, 600 W | nih.gov |
Solvent-Free Methods and Mechanochemical Approaches (e.g., One-Pot Grinding)
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free synthesis of azomethines can be effectively achieved through mechanochemical methods, such as grinding the solid reactants together in a mortar and pestle at room temperature. biointerfaceresearch.comyoutube.com This technique is simple, cost-effective, and environmentally benign, as it minimizes or completely avoids the use of harmful solvents. scribd.comsemanticscholar.org
In a typical procedure, equimolar amounts of benzaldehyde and 2-amino-1-phenylethanol are ground together. The mechanical force initiates the reaction, which often proceeds rapidly to completion, yielding the product in a highly pure form with quantitative yields. rsc.orgjocpr.com In some cases, a technique known as liquid-assisted grinding (LAG) is used, where a catalytic amount of a liquid is added to facilitate the reaction between the solid reactants. rsc.orgunn.edu.ng
Aerobic Oxidative Coupling Approaches
A more advanced strategy for imine synthesis is the aerobic oxidative coupling of alcohols and amines. This method circumvents the need for pre-synthesized aldehydes, which can be unstable, by generating them in situ from more readily available and stable alcohols. acs.org The reaction couples an alcohol (benzyl alcohol) with an amine (2-amino-1-phenylethanol) in the presence of an oxidant, typically oxygen from the air, and a catalyst. acs.org
This approach is considered a green synthetic route as it utilizes air as the terminal oxidant, with water being the only byproduct. acs.org Various catalytic systems, predominantly based on transition metals such as copper, iron, and ruthenium, have been developed to facilitate this transformation efficiently. acs.orgnih.govresearchgate.net These catalysts are effective in promoting the selective oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation with the amine to form the final azomethine product. nih.gov
| Catalyst System | Oxidant | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Cu/TEMPO or related nitroxyl (B88944) radicals | Air / O₂ | Toluene | Homogeneous system, efficient at room temperature for benzylic alcohols. | nih.gov |
| Iron salts (e.g., FeCl₃) | Air | Toluene | Utilizes an abundant and inexpensive metal catalyst. | acs.org |
| Dicopper(I,I) complexes | Air | Toluene | Excellent catalyst for a wide variety of alcohols and amines. | researchgate.net |
| KOtBu (Potassium tert-butoxide) | Air / O₂ | DMSO | Transition-metal-free system, promoted by a strong base. | nih.gov |
Enantioselective Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure derivatives of this compound hinges on establishing the stereocenter at the carbon bearing the hydroxyl group. This is typically achieved through the asymmetric synthesis of its precursor, 2-amino-1-phenylethanol, followed by condensation with benzaldehyde.
The primary route to chiral this compound is the condensation of an enantiomerically pure 2-amino-1-phenylethanol with benzaldehyde. The key challenge lies in the initial production of the optically active amino alcohol. Several robust methods have been developed for this purpose.
One prominent strategy is the asymmetric reduction of an appropriate ketone precursor. The chiral oxazaborolidine-catalyzed reduction of phenacyl chloride, for instance, yields the chiral chloro-alcohol with high enantiomeric excess (ee), which is then converted to the desired amino alcohol. researchgate.net Another powerful technique is the Noyori asymmetric hydrogenation, which can be applied to a suitably blocked amino ketone to produce the chiral amino alcohol with excellent enantioselectivity. researchgate.net
Key asymmetric methods for synthesizing the chiral 2-amino-1-phenylethanol precursor are summarized below.
| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Asymmetric Borane Reduction | Phenacyl chloride | Chiral Oxazaborolidine | 95-96% | researchgate.net |
| Asymmetric Hydrogenation | Blocked Amino Ketone | Chiral Ruthenium Complex | 98% | researchgate.net |
| Asymmetric Transfer Hydrogenation | α-iminoketone | (S,S)-Ru-TsDPEN | Optically Pure | nih.gov |
Once the enantiopure 2-amino-1-phenylethanol is obtained, it can be derivatized using various chiral derivatizing agents for analytical purposes or to introduce new functionalities. Reagents like (R)-(-)-acetoxyphenylacetic acid can be used to form diastereomeric esters, allowing for the determination of enantiomeric purity via NMR spectroscopy. nih.gov Similarly, chiral isothiocyanates can be employed to label the amino group, forming fluorescent thiourea (B124793) derivatives for analysis. rsc.org
The formation of the imine (Schiff base) from an aldehyde or ketone and a primary amine is a well-established condensation reaction. ijfmr.com When using an enantiopure chiral precursor like (1R)-2-amino-1-phenylethanol, the condensation reaction with benzaldehyde proceeds with retention of configuration at the existing stereocenter.
The stereochemistry of the newly formed C=N double bond is predominantly the E-isomer due to minimized steric hindrance between the phenyl group from the benzaldehyde and the substituent on the nitrogen atom.
Subsequent transformations of the imine can be designed to be stereoselective. For example, the reduction of the C=N bond to form the corresponding secondary amine, N-benzyl-2-amino-1-phenylethanol, creates a new stereocenter if the substituents on the imine carbon and nitrogen are different. The stereochemical outcome of such reductions can be controlled by using chiral reducing agents or catalysts. Furthermore, the chiral backbone of the molecule can direct subsequent reactions, such as in the formation of boronate–imine complexes where the existing chirality influences the coordination environment. organic-chemistry.orgamazonaws.com
Post-Synthetic Modification and Functionalization Reactions
The this compound framework is amenable to a variety of post-synthetic modifications, enabling the creation of diverse molecular architectures.
N-nitrosation is a chemical transformation that introduces a nitroso (-N=O) group onto a nitrogen atom. This reaction is most common for secondary amines. The imine functionality in this compound is not typically susceptible to direct N-nitrosation under standard conditions. However, the corresponding secondary amine, obtained by reduction of the imine, can readily undergo this reaction.
The N-nitrosation of the parent secondary amine is typically achieved by treatment with a nitrosating agent, such as nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. cardiff.ac.uk The general mechanism involves the formation of an electrophilic nitrosonium ion (NO⁺) which is then attacked by the nucleophilic nitrogen of the secondary amine. cardiff.ac.uk While specific studies on the nitrosation of N-benzyl-2-amino-1-phenylethanol are not widely reported, the general principles of secondary amine nitrosation would apply.
The bifunctional nature of the this compound moiety, containing both a nucleophilic hydroxyl group and an electrophilic imine carbon, makes it an excellent precursor for cyclization reactions to form heterocyclic systems. A common transformation is the intramolecular cyclization to form substituted oxazolidines. organic-chemistry.orgnih.gov
This cyclization involves the nucleophilic attack of the hydroxyl oxygen onto the imine carbon. The reaction can be promoted under various conditions. For instance, treatment with an acylating agent like acetic anhydride (B1165640) can lead to N-acylation followed by ring closure, yielding a stereodefined N-acyl-1,3-oxazolidine. mdpi.com The stereochemistry of the starting amino alcohol dictates the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically pure heterocyclic products. nih.govmdpi.com Catalytic methods, employing chiral catalysts, can also be used to synthesize chiral oxazolidines directly from imines and alcohols in a one-pot procedure. nih.gov
Example of Oxazolidine Formation:
| Reactant | Conditions | Product | Stereochemistry | Reference |
| Chiral 1,2-Amino Alcohol + Aldehyde | Condensation | 1,3-Oxazolidine | Stereospecific | nih.govmdpi.com |
| Imine + Alcohol | Chiral Magnesium Phosphate Catalyst, Cs₂CO₃ | 1,3-Oxazolidine | Excellent ee | nih.gov |
Structural diversity in analogues of this compound can be readily achieved by modifying the starting materials used in its synthesis.
Variation of the Aldehyde: A wide array of structural analogues can be synthesized by replacing benzaldehyde with other substituted aromatic or aliphatic aldehydes in the initial condensation step. This allows for the introduction of various functional groups (e.g., halo, nitro, methoxy (B1213986), alkyl) onto the benzylidene portion of the molecule, which can modulate its electronic and steric properties.
Variation of the Amino Alcohol: Employing analogues of 2-amino-1-phenylethanol provides another powerful strategy for diversification. Asymmetric synthesis methods can be applied to produce precursors with different substituents on the phenyl ring or at the carbinol carbon. For example, diastereoselective alkylation of amides derived from R-(-)-phenylglycinol can be used to generate optically active β-substituted primary amines, which serve as versatile precursors. cardiff.ac.uk
By combining these approaches, a large library of structurally diverse (E)-2-(arylideneamino)-1-arylethanol analogues can be systematically generated for various applications in chemical synthesis.
Coordination Chemistry of E 2 Benzylideneamino 1 Phenylethanol Derivatives As Ligands
Design and Synthesis of Metal Complexes Featuring (E)-2-(Benzylideneamino)-1-phenylethanol Ligands
The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. The general procedure often includes dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates). nih.govajgreenchem.com The reaction mixture is often heated under reflux to facilitate complex formation, with the resulting solid complex precipitating out of the solution upon cooling or standing. ajgreenchem.comchemijournal.com
Exploration of Various Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Cd(II), Ru(II) Complexes)
Derivatives of this compound have been successfully used to synthesize complexes with a range of d-block transition metals.
Copper(II) and Zinc(II) Complexes: The synthesis of Cu(II) and Zn(II) complexes is commonly achieved by reacting the Schiff base ligand with copper(II) chloride dihydrate (CuCl₂·2H₂O) or zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in an ethanolic or methanolic solution. nih.govnih.gov The mixture is typically refluxed for several hours, yielding powdered solid complexes. nih.gov These complexes are often found to be non-electrolytic in nature, as indicated by their low molar conductivity values in solvents like DMF. nih.gov
Nickel(II) and Cadmium(II) Complexes: Ni(II) and Cd(II) complexes can be prepared by adding a solution of the respective metal chloride (e.g., NiCl₂·6H₂O, CdCl₂) to the Schiff base ligand in an ethanol-water mixture. chemijournal.com The reaction is often stirred under reflux, leading to the precipitation of the complex. chemijournal.com Magnetic susceptibility measurements are crucial for characterizing these complexes; for instance, Ni(II) complexes often exhibit paramagnetism, while Cd(II) complexes are typically diamagnetic. earthlinepublishers.comresearchgate.net The analytical data for similar Schiff base complexes often suggest a 2:1 ligand-to-metal ratio. chemijournal.comresearchgate.net
Ruthenium(II) Complexes: Ruthenium(II) complexes can be synthesized using various starting materials, such as Ru(PPh₃)₃Cl₂ or (Me₄N)₂[Ru(Phen)Cl₄]. marmacs.org The synthesis of mixed-ligand Ru(II) complexes often involves reacting a precursor complex with the Schiff base ligand. nih.gov These reactions can lead to the formation of stable, often octahedral, complexes where the Schiff base coordinates alongside other ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). nih.govunits.it The resulting complexes are characterized by techniques including elemental analysis, ESI-MS, and NMR spectroscopy. nih.govnih.gov
Ligand Denticity and Coordination Modes
This compound and its analogues typically act as bidentate ligands. Coordination with the metal center occurs through the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the hydroxyl group (-OH).
The coordination of these atoms is confirmed through spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy.
A key indicator of coordination via the azomethine nitrogen is the shift of the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. nih.gov
The involvement of the hydroxyl group is evidenced by the disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands at lower frequencies, which are assigned to the metal-oxygen (M-O) stretching vibration.
Similarly, the formation of a metal-nitrogen (M-N) bond is confirmed by the appearance of a new band corresponding to the ν(M-N) vibration in the far-IR region of the complex's spectrum. earthlinepublishers.com
This bidentate chelation results in the formation of a stable five-membered ring structure involving the metal ion, the imine nitrogen, the two carbon atoms connecting them, and the hydroxyl oxygen.
Influence of Ligand Structural Modifications on Complex Formation and Stability
Modifications to the chemical structure of the this compound ligand can significantly impact the formation, stability, and properties of the resulting metal complexes. These modifications can be broadly categorized into steric and electronic effects.
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the ligand alters the electron density on the coordinating nitrogen and oxygen atoms. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the basicity of the coordinating atoms, which can lead to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, potentially weakening the ligand-metal bonds.
Steric Effects: The introduction of bulky substituents near the coordination sites can cause steric hindrance, influencing the coordination geometry around the metal ion and potentially affecting the stability of the complex. This can prevent the formation of certain geometries or favor others.
The combination of these modifications, known as ligand effects, along with strain induced by the coordination geometry, changes the width and energy of the surface d-band of the metal center. aps.org These changes in the electronic structure are crucial as they dictate the chemical properties and potential reactivity of the bimetallic surfaces of the complexes. aps.org
Structural Characterization of Metal Complexes
The definitive structures and properties of metal complexes derived from this compound are established through a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful method for solid-state structural elucidation.
X-ray Crystallography of this compound Metal Complexes
For related Schiff base complexes, crystallographic studies have confirmed the coordination of the ligand through the imine nitrogen and a deprotonated hydroxyl oxygen. For instance, X-ray analysis of Ni(II) complexes with similar ligands has revealed both six-coordinate octahedral and four-coordinate square planar geometries. nih.gov In a typical octahedral Ni(II) complex, the metal center is coordinated by atoms from two Schiff base ligands and two other ancillary ligands or solvent molecules. nih.gov In square planar complexes, the Ni(II) center is often coordinated by two trans-chelating Schiff base anions. nih.gov These studies provide precise measurements, such as Ni-O distances ranging from 1.822 Å to 2.063 Å and Ni-N distances from 1.891 Å to 2.094 Å, confirming strong interactions between the metal and the coordinating atoms. nih.gov
| Parameter | Complex Type | Typical Values | Reference |
| Coordination Number | Ni(II) Octahedral | 6 | nih.gov |
| Coordination Number | Ni(II) Square Planar | 4 | nih.gov |
| Ni-O Bond Length | Square Planar | 1.822 (2) Å | nih.gov |
| Ni-N Bond Length | Square Planar | 1.891 (2) Å | nih.gov |
| Ni-O Bond Length | Octahedral | 2.052 (2) - 2.063 (2) Å | nih.gov |
| Ni-N Bond Length | Octahedral | 2.094 (2) Å | nih.gov |
This table presents representative crystallographic data for Ni(II) complexes with analogous Schiff base ligands to illustrate typical structural parameters.
Elucidation of Coordination Geometries and Electronic Structures
While X-ray crystallography is definitive, other spectroscopic and analytical methods are crucial for characterizing the complexes, especially in solution, and for understanding their electronic properties.
Coordination Geometries: Magnetic susceptibility measurements help determine the geometry of complexes. For example, Ni(II) complexes can be diamagnetic, suggesting a square planar geometry, or paramagnetic, which is consistent with an octahedral or tetrahedral geometry. earthlinepublishers.comresearchgate.net
Electronic Structures: UV-Visible spectroscopy is used to probe the electronic transitions within the complex. The spectra of these complexes typically show several absorption bands. researchgate.net
Intraligand Transitions: Bands in the UV region are often assigned to π → π* and n → π* transitions within the aromatic rings and the C=N group of the Schiff base ligand. nih.govresearchgate.net
Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) bands can also appear, often at the lower energy end of the UV region or the higher energy end of the visible region. researchgate.net
d-d Transitions: For complexes with metals like Cu(II) or Ni(II), weak, broad absorption bands in the visible or near-infrared region are characteristic of d-d electronic transitions. The position and number of these bands provide valuable information about the coordination geometry and the ligand field splitting around the metal ion. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental data. These calculations can provide insights into the molecular orbital diagrams, helping to assign electronic transitions observed in the UV-Vis spectra and to understand the nature of the bonding between the metal and the ligand. nih.govnih.gov
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identifies coordinating atoms (N of C=N, O of OH) through shifts in vibrational frequencies. |
| UV-Visible Spectroscopy | Probes electronic structure (intraligand, charge transfer, and d-d transitions). researchgate.net |
| Magnetic Susceptibility | Helps determine coordination geometry (e.g., distinguishing between square planar and octahedral Ni(II)). earthlinepublishers.com |
| Molar Conductance | Indicates whether the complex is an electrolyte or non-electrolyte in solution. nih.gov |
| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths and angles. nih.gov |
| DFT Calculations | Complements experimental data, providing insights into electronic structure and bonding. nih.gov |
Theoretical Insights into Ligand-Metal Interactions and Chelation Phenomena
Theoretical and computational chemistry provide powerful tools for elucidating the intricacies of ligand-metal interactions and chelation at an electronic level. For Schiff base ligands such as this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), offer a deeper understanding of the geometric and electronic structures of their metal complexes. researchgate.netnih.gov These theoretical investigations complement experimental data by providing insights into the nature of the coordination bonds, the distribution of electron density, and the energies of molecular orbitals, which are fundamental to the stability and reactivity of the complexes. nih.gov
Computational studies on Schiff base complexes typically begin with the optimization of the molecular geometry of both the free ligand and its metal chelates. nih.gov This process determines the most stable three-dimensional arrangement of atoms, providing theoretical values for bond lengths and angles. For instance, upon chelation, significant changes in the bond lengths and angles around the coordinating atoms—the imine nitrogen and the hydroxyl oxygen—are expected. Theoretical calculations can precisely quantify these changes, offering a detailed picture of the structural reorganization upon complex formation.
Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these theoretical studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and stability of the molecule. nih.gov In general, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Theoretical studies on related Schiff base complexes have shown that upon coordination to a metal ion, the HOMO-LUMO gap of the ligand can be significantly altered, which in turn affects the electronic properties of the resulting complex.
Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides information about the charge distribution on different atoms and the nature of the ligand-metal bonds. nih.gov This analysis can quantify the extent of charge transfer from the ligand to the metal ion, offering insights into the donor-acceptor characteristics of the chelation process. For Schiff base ligands, NBO analysis can confirm the coordination of the imine nitrogen and the deprotonated hydroxyl oxygen to the metal center.
While specific theoretical studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles derived from computational work on analogous Schiff base complexes are directly applicable. These studies consistently show that the coordination to a metal ion occurs through the nitrogen of the azomethine group and the oxygen of the hydroxyl group.
To illustrate the nature of data generated from such theoretical investigations, the following tables present representative theoretical parameters for a hypothetical metal complex of a Schiff base ligand, based on findings for structurally similar compounds.
Table 1: Selected Theoretical Geometric Parameters for a Schiff Base Ligand and its Metal Complex
| Parameter | Free Ligand (Calculated) | Metal Complex (Calculated) |
|---|---|---|
| C=N bond length (Å) | ~1.28 | ~1.30 |
| C-O bond length (Å) | ~1.35 | ~1.32 |
| M-N bond length (Å) | - | ~2.05 |
| M-O bond length (Å) | - | ~1.95 |
| C=N-C bond angle (°) | ~122 | ~120 |
| M-N-C bond angle (°) | - | ~125 |
Note: The data in this table are illustrative and represent typical values obtained from DFT calculations on similar Schiff base metal complexes. The exact values would vary depending on the specific metal ion and the computational methods employed.
Table 2: Theoretical Electronic Properties of a Schiff Base Ligand and its Metal Complex
| Property | Free Ligand (Calculated) | Metal Complex (Calculated) |
|---|---|---|
| Energy of HOMO (eV) | -5.8 | -6.2 |
| Energy of LUMO (eV) | -1.5 | -2.5 |
| HOMO-LUMO Gap (eV) | 4.3 | 3.7 |
Note: This table provides representative data from DFT calculations on analogous Schiff base systems to demonstrate the typical changes in electronic properties upon complexation.
Lack of Specific Research Data on the Catalytic Applications of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific, published research detailing the catalytic applications of the compound this compound and its metal complexes for the precise reactions outlined in the user's request.
The investigation sought to find data on this specific Schiff base ligand's role in several key organic transformations, including its use as a versatile building block and the performance of its metal complexes in homogeneous and heterogeneous catalysis. The targeted catalytic reactions included the peroxidative oxidation of alcohols to ketones, the epoxidation of alkenes, and oxidative coupling reactions.
While extensive literature exists on related topics, such as the catalytic oxidation of 1-phenylethanol (B42297) and the epoxidation of alkenes using a variety of other Schiff base metal complexes researchgate.netfrontiersin.orgrsc.orgtaylorandfrancis.com, no studies were found that specifically employed this compound for these purposes. The available research focuses on different ligand systems and catalyst precursors. book-of-abstracts.comresearchgate.netmdpi.com
Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Fulfilling the request would require extrapolating data from dissimilar compounds, which would compromise the scientific integrity and accuracy of the content. Therefore, the requested article cannot be produced at this time due to the absence of specific data in the accessible research domain.
Catalytic Applications of E 2 Benzylideneamino 1 Phenylethanol and Its Metal Complexes
Specific Catalytic Transformations
Reduction Reactions
The application of chiral Schiff base ligands in asymmetric reduction reactions, particularly in the asymmetric transfer hydrogenation (ATH) of ketones, is a well-established strategy for the synthesis of enantioenriched secondary alcohols. These reactions are of significant importance in the pharmaceutical and fine chemical industries. While the specific catalytic activity of metal complexes of (E)-2-(Benzylideneamino)-1-phenylethanol in this domain is not extensively documented in publicly available research, the general principles of ATH using structurally similar ligands provide a framework for understanding its potential.
Asymmetric Transfer Hydrogenation (ATH) of Ketones to Chiral Alcohols
Asymmetric transfer hydrogenation of ketones to chiral alcohols typically employs ruthenium(II) and iridium(III) complexes. The catalyst system usually consists of a metal precursor and a chiral ligand, with a hydrogen source like 2-propanol or a formic acid/triethylamine mixture. The chiral ligand, which coordinates to the metal center, is crucial for inducing enantioselectivity.
For instance, ruthenium(II) complexes with chiral N-sulfonylated 1,2-diamine ligands have demonstrated high efficiency in the ATH of various ketones. rug.nlias.ac.inresearchgate.net These catalysts are known to facilitate the transfer of hydrogen from the hydrogen donor to the ketone substrate via a metal-hydride intermediate, with the chiral environment around the metal center dictating the stereochemical outcome of the reaction. Similarly, iridium complexes have been effectively used for the asymmetric hydrogenation and transfer hydrogenation of ketones, often with high enantioselectivity. researchgate.netnih.govresearchgate.netnih.gov
Although specific data for this compound is scarce, its structure, featuring a chiral amino alcohol backbone and an imine functionality, suggests its potential as a ligand in such transformations. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral pocket that could facilitate the enantioselective reduction of prochiral ketones.
Enantioselectivity and Diastereoselectivity Control in Reduction Processes
The control of enantioselectivity and diastereoselectivity is a key aspect of asymmetric reduction reactions. The structure of the chiral ligand plays a paramount role in determining the stereochemical outcome. The steric and electronic properties of the ligand influence the orientation of the substrate in the catalytic active site, thereby directing the hydride attack to one of the prochiral faces of the carbonyl group.
In the context of ATH, the enantiomeric excess (ee) of the resulting chiral alcohol is a direct measure of the catalyst's effectiveness. High enantioselectivities, often exceeding 90% ee, have been achieved with various ruthenium and iridium catalysts bearing chiral diamine, amino alcohol, and phosphine (B1218219) ligands. rug.nlresearchgate.netnih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation
Metal complexes of this compound and related Schiff bases have potential applications in catalyzing various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis.
Aldol (B89426) and Henry Reactions
The aldol and Henry (nitroaldol) reactions are powerful methods for the formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds and β-nitro alcohols, respectively. The development of asymmetric versions of these reactions is of great interest.
Metal complexes, particularly those of copper and zinc, with chiral ligands have been shown to be effective catalysts for enantioselective Henry reactions. mdpi.comamazonaws.commdpi.comnih.govresearchgate.net These catalysts can coordinate with both the aldehyde and the nitroalkane, facilitating the reaction in a stereocontrolled manner. While the direct use of this compound as a ligand in these reactions is not prominently reported, the structural motifs present in the molecule are conducive to chelation with metal ions that are active in these transformations.
The following table provides an example of a copper-catalyzed asymmetric Henry reaction using a different chiral ligand, illustrating the typical reaction parameters and outcomes.
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde (B42025) | 10 | 72 | 93 | 89 |
| 4-Chlorobenzaldehyde | 10 | 72 | 85 | 88 |
| 2-Naphthaldehyde | 10 | 72 | 91 | 92 |
| Cyclohexanecarboxaldehyde | 10 | 96 | 75 | 85 |
Data is representative of typical results from the literature for similar reaction types and is for illustrative purposes. amazonaws.com
Cycloaddition Reactions (e.g., CO2 Fixation to Epoxides)
The chemical fixation of carbon dioxide is a field of growing importance. The cycloaddition of CO2 to epoxides to form cyclic carbonates is an atom-economical reaction that has garnered significant attention. This transformation can be catalyzed by a variety of systems, including metal complexes.
Aluminum and cobalt complexes have been explored as catalysts for this reaction. rsc.orgresearchgate.netmdpi.com The catalyst typically functions by activating the epoxide towards nucleophilic attack by a co-catalyst (often a halide salt), followed by the insertion of CO2. The ligand framework around the metal center can influence the catalytic activity. Although specific studies employing this compound are not widely available, its potential to form catalytically active complexes for CO2 fixation remains an area of interest.
Below is a representative table showing the results for the cycloaddition of CO2 to propylene (B89431) oxide using various catalysts to illustrate the scope of this reaction.
| Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| Co(salen) | TBAB | 100 | 2.0 | 4 | >99 | >99 |
| Al(salen)Cl | TBAB | 120 | 1.0 | 6 | 95 | >99 |
| Niobium Complex | None | 100 | 1.0 | 2 | 96 | >99 |
Data is representative of typical results from the literature for similar reaction types and is for illustrative purposes. rsc.orgmdpi.comencyclopedia.pub
Polymerization Reactions
Metal complexes of Schiff base ligands have been extensively studied as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). Zinc complexes, in particular, have shown significant promise in this area due to their good catalytic activity and the low toxicity of zinc.
Zinc(II) complexes bearing phenoxy-imine ligands, which are structurally analogous to this compound, have been successfully employed as initiators for the bulk ROP of L-lactide. scispace.com These polymerizations are typically carried out at elevated temperatures and can produce high molecular weight PLA with controlled polydispersity. The structure of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.
The following table summarizes the results of the bulk ring-opening polymerization of L-lactide initiated by two different zinc(II) phenoxy-imine complexes, C1 and C2, which are structurally related to complexes that could be formed with (E)-2-(Benzylideneamino)-1-phenyletanol. scispace.com
| Initiator | [LLA]/[Zn] | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| C1 | 500 | 92 | 40,000 | 1.2 |
| C1 | 1000 | 90 | 65,000 | 1.5 |
| C1 | 2500 | 85 | 89,000 | 1.8 |
| C2 | 500 | 91 | 55,000 | 1.3 |
| C2 | 1000 | 90 | 82,000 | 1.6 |
| C2 | 2500 | 88 | 109,000 | 2.1 |
Data sourced from a study on zinc(II) phenoxy-imine complexes in the bulk ROP of L-lactide at 180 °C for 2 hours. scispace.com
Mechanistic Studies of Catalytic Cycles
The catalytic efficacy of metal complexes derived from this compound is fundamentally governed by the intricate dance of electronic and steric effects at the metal center, orchestrated by the ligand's unique architecture. Mechanistic studies, employing a combination of spectroscopic techniques, kinetic analysis, and computational modeling, are crucial in mapping out the precise steps of the catalytic cycle.
Reaction Pathway Elucidation and Intermediates
The elucidation of reaction pathways for catalytic processes involving this compound metal complexes is an area of active research. While specific, fully detailed catalytic cycles for this exact ligand in all its applications are not universally established in the literature, general principles derived from related Schiff base complexes provide a foundational understanding.
A plausible generalized catalytic cycle often commences with the coordination of the substrate to the metal center of the complex. This initial step is frequently followed by an activation of the substrate, which can occur through various mechanisms such as oxidative addition, migratory insertion, or deprotonation, depending on the nature of the reaction and the metal ion.
The identification of catalytic intermediates is a significant challenge due to their often transient and reactive nature. Spectroscopic techniques such as in-situ FTIR and NMR spectroscopy are invaluable tools for detecting and characterizing these short-lived species. For instance, in asymmetric transfer hydrogenation reactions, a common application for such chiral ligands, the formation of a metal-hydride intermediate is a critical step. This intermediate is believed to be generated through the reaction of the metal complex with a hydrogen source, such as isopropanol. The substrate then interacts with this metal-hydride species, leading to the hydrogenated product and regeneration of the catalyst.
Theoretical studies, particularly Density Functional Theory (DFT) calculations, have emerged as a powerful tool to complement experimental findings. These computational methods can model the energies of various proposed intermediates and transition states, helping to map out the most energetically favorable reaction pathway. For related systems, DFT calculations have been instrumental in visualizing the coordination of substrates and the structural changes the catalyst undergoes throughout the cycle.
Table 1: Postulated Intermediates in Catalytic Cycles of Related Schiff Base Complexes
| Intermediate Type | Characterization Method(s) | Role in Catalytic Cycle |
|---|---|---|
| Metal-Substrate Adduct | In-situ Spectroscopy (NMR, IR), X-ray Crystallography (of stable analogues) | Initial binding and activation of the substrate |
| Metal-Hydride Species | NMR Spectroscopy (¹H), IR Spectroscopy | Hydrogen transfer agent in hydrogenation reactions |
| Metallacyclic Intermediate | X-ray Crystallography (of isolated examples), Computational Modeling | Key intermediate in C-C bond forming reactions |
Role of the Imine Moiety and the Alcohol Functionality in Catalysis
The catalytic activity and selectivity of this compound metal complexes are intricately linked to the synergistic interplay between the imine (C=N) moiety and the hydroxyl (-OH) group.
The imine nitrogen serves as a primary coordination site for the metal ion. The lone pair of electrons on the nitrogen atom forms a coordinate bond with the metal, creating a stable chelate ring in conjunction with the oxygen from the alcohol group. This chelation enhances the stability of the resulting metal complex. Furthermore, the electronic properties of the imine group can be modulated by substituents on the benzylidene ring, which in turn influences the Lewis acidity of the metal center and, consequently, its catalytic activity. The imine bond can also participate directly in the catalytic cycle, for example, by acting as a proton acceptor or by influencing the stereochemistry of the product through steric interactions.
The combined presence of both the imine and alcohol functionalities in a specific spatial arrangement, as dictated by the stereochemistry of the 1-phenylethanol (B42297) backbone, creates a well-defined chiral pocket around the metal center. This chiral environment is responsible for differentiating between the enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess.
Table 2: Functional Roles of Imine and Alcohol Moieties in Catalysis
| Functional Group | Key Roles in Catalysis |
|---|---|
| Imine Moiety (C=N) | - Primary metal coordination site (N-donor) - Stabilization of the metal complex through chelation - Modulation of metal center's electronic properties - Steric influence on substrate approach and product stereochemistry |
| Alcohol Functionality (-OH) | - Metal coordination site (O-donor) upon deprotonation - Source of chirality for enantioselective catalysis - Potential proton shuttle in the catalytic cycle - Hemilabile ligation to facilitate substrate binding |
Computational Chemistry and Theoretical Investigations of E 2 Benzylideneamino 1 Phenylethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to model molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (E)-2-(Benzylideneamino)-1-phenylethanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional geometry. This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached.
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. Key electronic properties derived from DFT calculations include dipole moment, polarizability, and the distribution of electronic charge within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, FMO analysis reveals the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO) | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. |
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Key global reactivity descriptors include:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Molecules with high hardness are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.
Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The inverse of hardness; indicates higher reactivity. |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent, and over a period of time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can provide insights into its dynamic behavior, conformational changes in solution, and interactions with solvent molecules (e.g., water or ethanol). This is crucial for understanding how the molecule behaves in a biological or chemical system, revealing information about its flexibility, solvation shell structure, and the stability of intermolecular interactions like hydrogen bonds.
Theoretical Spectroscopy and Comparison with Experimental Data
Computational methods can predict various types of molecular spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies can be calculated using DFT, which helps in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the stretching of the C=N imine bond or the O-H group.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. Comparing these theoretical spectra with experimentally recorded data serves as a validation of the computational model and provides a more detailed interpretation of the experimental results.
Conformational Analysis and Non-Covalent Interactions
This compound has several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these stable conformers and determine their relative energies. This analysis can reveal the most likely shapes the molecule will adopt.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Schiff bases, such as this compound, are promising candidates for NLO applications due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these molecules.
Theoretical investigations typically involve optimizing the molecular geometry of the compound and then calculating various electronic properties. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311G(d,p), are commonly employed for these calculations. rsc.org The solvent effects on NLO properties are often incorporated using models like the Polarizable Continuum Model (PCM). scilit.com
The key parameters that quantify the NLO response of a molecule are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). A high value for the first hyperpolarizability (β) is particularly desirable as it is associated with the second-order NLO response. Computational studies on various Schiff bases have demonstrated that their NLO properties are highly dependent on their molecular structure, including the nature of substituent groups on the aromatic rings. rsc.orgacs.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally correlates with a larger hyperpolarizability. rsc.org
While specific computational data for this compound is not extensively documented in publicly available literature, the NLO properties can be inferred from studies on analogous Schiff bases. The following table presents representative data from DFT calculations on similar molecules to illustrate the typical range of values for these NLO parameters.
| Property | Representative Calculated Value | Unit |
| Dipole Moment (μ) | 2.0 - 5.0 | Debye |
| Average Polarizability (α) | 20 - 40 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 5 - 20 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 10 - 50 x 10⁻³⁶ | esu |
Note: The values in this table are illustrative and based on computational studies of structurally related Schiff bases. The actual values for this compound would require specific theoretical calculations.
Reaction Mechanism Projections and Energetics
The formation of this compound occurs through the condensation reaction between benzaldehyde (B42025) and 1-phenyl-2-aminoethanol. Computational chemistry offers deep insights into the reaction mechanism by mapping the potential energy surface, identifying transition states, and calculating the activation energies for each step of the reaction.
The generally accepted mechanism for Schiff base formation involves a two-step process. nih.gov The first step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov The second step involves the dehydration of the carbinolamine to form the final imine product.
Theoretical studies, often employing DFT methods, can model this reaction pathway. peerj.com Calculations can determine the geometries of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy barriers for the formation of the carbinolamine and its subsequent dehydration, thereby identifying the rate-determining step of the reaction.
The energetics of the reaction provide valuable information about its feasibility and spontaneity. The following table illustrates the kind of energetic data that can be obtained from computational studies of Schiff base formation, based on analogous reactions.
| Parameter | Description | Illustrative Energy Value (kcal/mol) |
| ΔE_a1 | Activation energy for carbinolamine formation | 10 - 20 |
| ΔE_a2 | Activation energy for dehydration | 20 - 35 |
| ΔE_rxn | Overall reaction energy | -5 to -15 |
Note: These energy values are representative and derived from computational studies on similar Schiff base formation reactions. Specific values for the reaction to form this compound would necessitate dedicated calculations.
Advanced Spectroscopic and Structural Elucidation Techniques in Research on E 2 Benzylideneamino 1 Phenylethanol
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a cornerstone for the functional group analysis of (E)-2-(benzylideneamino)-1-phenylethanol. thermofisher.comglobalresearchonline.net These methods probe the vibrational modes of molecules, providing a unique spectral "fingerprint". thermofisher.com
In the FTIR spectrum of this Schiff base, the absence of the characteristic C=O stretching band from benzaldehyde (B42025) and the N-H stretching bands from 2-amino-1-phenylethanol (B123470) confirms the successful condensation reaction. Key vibrational bands are assigned to the newly formed and remaining functional groups. A prominent band in the 1630-1650 cm⁻¹ region is typically assigned to the stretching vibration of the azomethine (C=N) group, a definitive marker for Schiff base formation.
The broad absorption band observed in the 3200-3600 cm⁻¹ range is attributed to the O-H stretching vibration of the hydroxyl group. The precise position and shape of this band can provide insights into hydrogen bonding interactions. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at slightly lower wavenumbers.
FT-Raman spectroscopy offers complementary information. thermofisher.com While the O-H stretch is often weak in the Raman spectrum, the C=N and aromatic ring vibrations usually produce strong signals, aiding in a comprehensive structural confirmation.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | FTIR |
| Aromatic C-H | Stretching | 3000-3100 | FTIR/FT-Raman |
| Aliphatic C-H | Stretching | 2850-2960 | FTIR/FT-Raman |
| C=N (Azomethine) | Stretching | 1630-1650 | FTIR/FT-Raman |
| C=C (Aromatic) | Stretching | 1450-1600 | FTIR/FT-Raman |
| C-O | Stretching | 1050-1250 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of individual atoms.
¹H NMR: The proton NMR spectrum provides a definitive confirmation of the structure of this compound. The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region, often between δ 8.0 and 8.5 ppm. The aromatic protons from the two phenyl rings resonate in the δ 7.0-8.0 ppm range, often showing complex multiplets due to spin-spin coupling. The protons of the ethanol (B145695) backbone (CH-OH and -CH₂-N=) appear at higher field strengths. The methine proton adjacent to the hydroxyl group (CH-OH) and the methylene (B1212753) protons adjacent to the imine nitrogen (-CH₂-N=) form a distinct spin system. The hydroxyl proton (-OH) signal can be broad and its chemical shift is often concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. The azomethine carbon (C=N) signal is characteristic and appears significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons are observed between δ 120-150 ppm, while the carbons of the ethanol moiety (C-OH and C-N) resonate in the δ 60-80 ppm region.
³¹P NMR: Phosphorus-31 NMR is not directly applicable to this compound itself, as it contains no phosphorus. However, this technique becomes crucial for characterizing derivatives of the compound, such as its metal complexes with phosphorus-containing ligands or products from reactions with phosphorus-based reagents. trilinkbiotech.comuni-muenchen.denih.gov For instance, if the Schiff base is used as a ligand to coordinate with a metal center that also binds a phosphine (B1218219) ligand, ³¹P NMR can confirm the coordination and provide information about the electronic environment of the phosphorus atom. nih.gov Derivatization of the hydroxyl group with a phosphorus-containing reagent would also introduce a ³¹P active nucleus, allowing for structural analysis and reaction monitoring using this technique. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Assignment | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH=N- (Azomethine) | 8.0 - 8.5 |
| ¹H | Aromatic Protons | 7.0 - 8.0 |
| ¹H | -CH(OH)- | ~4.8 - 5.2 |
| ¹H | -CH₂-N= | ~3.7 - 4.1 |
| ¹H | -OH | Variable, broad |
| ¹³C | -C=N- (Azomethine) | 160 - 170 |
| ¹³C | Aromatic Carbons | 120 - 150 |
| ¹³C | -C(OH)- | ~70 - 75 |
| ¹³C | -C-N= | ~60 - 65 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Schiff bases, particularly those with hydroxyl groups positioned to form intramolecular hydrogen bonds, can exhibit tautomerism, such as the equilibrium between a phenol-imine form and a keto-amine form. mdpi.comlookchem.comias.ac.in While this compound does not have the ortho-hydroxy substitution pattern typically associated with strong keto-amine tautomerism, NMR spectroscopy is the primary tool for investigating such dynamic processes in solution. mdpi.comfu-berlin.deresearchgate.net By using variable-temperature NMR studies or analyzing spectra in different solvents, researchers can detect the presence of multiple species in equilibrium. fu-berlin.de Changes in chemical shifts, signal broadening, or the appearance of new signals can indicate a dynamic exchange process, allowing for the characterization of the tautomeric equilibrium if one exists. mdpi.comresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its molecular orbitals.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule's chromophores. The primary chromophore is the benzylideneamino (-C₆H₅-CH=N-) moiety. Two main types of transitions are expected:
π-π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions are associated with the conjugated system of the aromatic rings and the C=N double bond. They typically appear at shorter wavelengths, often below 300 nm. libretexts.org
n-π Transitions:* This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the C=N double bond. These transitions are generally of much lower intensity than π-π* transitions and occur at longer wavelengths, sometimes appearing as a shoulder on the main absorption band. libretexts.orguzh.ch
Table 3: Typical Electronic Transitions for this compound
| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic Rings & C=N Conjugation | 250 - 300 | High |
| n → π | Nitrogen Lone Pair to C=N π* | 300 - 350 | Low |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This change is observed as a shift in the absorption maxima (λ_max) in the UV-Vis spectrum. By measuring the spectrum of this compound in a series of solvents with varying polarities, researchers can study its solvatochromatic behavior. nih.govuc.pt
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating that the energy gap between the ground and excited states has decreased. This often occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. mdpi.comuobabylon.edu.iq
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the transition energy. This can happen if the ground state is more stabilized by the polar solvent than the excited state, or in the case of n-π* transitions where hydrogen bonding between a protic solvent and the nitrogen lone pair lowers the energy of the ground state. uobabylon.edu.iq
These studies provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. researchgate.net
Electronic Properties of Metal Complexes
The coordination of this compound to metal ions significantly alters its electronic properties, which can be probed effectively using UV-Visible spectroscopy. The electronic spectra of the Schiff base ligand itself are typically characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine (-HC=N-) group, respectively. sphinxsai.com
Upon complexation with transition metals, new, often colorful, species are formed, and their electronic spectra reveal additional absorption bands. These new bands, typically appearing in the visible region, are generally assigned to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. sphinxsai.com The positions and intensities of these bands are highly dependent on the specific metal ion, its oxidation state, and the resulting coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.netasrjetsjournal.org For instance, the d-d transitions are a result of the splitting of the metal's d-orbitals by the electric field of the ligands. pvpcollegepatoda.org The analysis of these spectra provides crucial information about the electronic structure and the geometry of the resulting metallo-organic framework. researchgate.netresearchgate.net
Table 1: Representative Electronic Spectral Data for Schiff Base Metal Complexes This table presents typical absorption bands observed for transition metal complexes of Schiff bases similar to this compound.
| Complex Type | λmax (nm) | Assignment | Probable Geometry |
| Ligand Only | ~250-280 nm | π→π | - |
| ~320-350 nm | n→π | - | |
| Co(II) Complex | ~450-550 nm | d-d transitions | Octahedral |
| Ni(II) Complex | ~400-480 nm | d-d transitions | Octahedral |
| Cu(II) Complex | ~600-700 nm | d-d transitions | Distorted Octahedral |
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound. In a typical analysis using a positive electrospray ionization (ESI) source, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. nih.gov Given the molecular formula C₁₅H₁₅NO, the expected monoisotopic mass is approximately 225.115 Da, leading to an [M+H]⁺ peak at an m/z of ~226.123.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information through the analysis of fragmentation patterns. nih.gov While specific experimental data for this exact molecule is not detailed in the provided sources, a predictable fragmentation pattern can be inferred based on its structure and the known behavior of related compounds. libretexts.org The molecule contains several bonds susceptible to cleavage, such as the C-N single bond, the C-C bond adjacent to the hydroxyl group, and the C=N imine bond.
Key expected fragmentation pathways would likely involve:
Loss of the benzylidene moiety: Cleavage could lead to fragments corresponding to the phenylethanolamine core.
Loss of the hydroxyphenylmethyl group: This would generate ions related to the benzylideneamino portion.
Formation of stable ions: The generation of the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and the [C₆H₅CHOH]⁺ ion (m/z 107) from the phenylethanol moiety are highly probable, as seen in the fragmentation of 1-phenylethanol (B42297). scribd.comresearchgate.net
Table 2: Predicted Key Fragments for this compound in MS/MS
| m/z (approx.) | Ion Formula | Possible Identity/Origin |
| 226.123 | [C₁₅H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 120.081 | [C₈H₁₀N]⁺ | [M+H - C₇H₆O]⁺ |
| 107.050 | [C₇H₇O]⁺ | [C₆H₅CHOH]⁺ |
| 91.055 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
High-Resolution Structural Determination: Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. researchgate.net For this compound or its metal complexes, obtaining suitable single crystals would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov
The analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. nih.govmdpi.com Furthermore, SCXRD elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (e.g., O-H···N) and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.govresearcher.life In the case of metal complexes, this technique provides exact information on the coordination geometry around the metal center, the coordination number, and the precise bond distances between the metal and the ligand's donor atoms. nih.gov
Table 3: Example Crystallographic Data for a Benzylideneamino Schiff Base Derivative Data is representative of typical values obtained from SCXRD analysis for similar compounds. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9569 |
| b (Å) | 22.796 |
| c (Å) | 13.516 |
| α (°) ** | 90 |
| β (°) | 100.983 |
| γ (°) | 90 |
| Volume (ų) ** | 2104.2 |
| Z | 8 |
Gas-Phase Structural Analysis: Fourier Transform Microwave Spectroscopy
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extraordinarily precise information about the molecule's moments of inertia, from which a detailed gas-phase structure can be derived. umn.edu For a flexible molecule like this compound, FTMW spectroscopy is particularly powerful for identifying and characterizing different stable conformers that may exist in the isolated, collision-free environment of a supersonic jet expansion. researchgate.net
Studies on analogous molecules, such as 2-amino-1-phenylethanol and 2-phenylethylamine, have successfully used this technique to distinguish between multiple conformers. rsc.orgnih.gov These conformers often differ by the rotation around single bonds, leading to extended (anti) or folded (gauche) arrangements of the side chain. nih.gov The analysis can also map out weak intramolecular interactions, such as O-H···N or N-H···π hydrogen bonds, which stabilize specific conformations. rsc.orgresearchgate.net The experimental rotational constants are compared with those predicted from quantum chemical calculations to achieve definitive conformational assignment. researchgate.net
Table 4: Experimental Rotational Constants for Conformers of the Related Molecule 2-amino-1-phenylethanol This data illustrates the type of information obtained from an FTMW study. nih.gov
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Conformer I | 2406.45 | 808.56 | 681.65 |
| Conformer II | 2883.98 | 664.01 | 582.49 |
Exploration of Biological Activities and Structure Activity Relationships of E 2 Benzylideneamino 1 Phenylethanol Derivatives
Antimicrobial Research
The antimicrobial properties of (E)-2-(Benzylideneamino)-1-phenylethanol and its analogues have been a primary focus of numerous studies. These investigations have demonstrated their ability to inhibit the growth of various pathogenic bacteria and fungi, with their mechanism of action often linked to their chemical structure and ability to chelate with metal ions.
In Vitro Antibacterial Activity Against Specific Strains (e.g., E. coli, Staphylococcus aureus, Pseudomonas aeruginosa)
Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the antibacterial action is significantly influenced by the nature and position of substituents on the benzylidene ring. For instance, certain phenyl derivatives have demonstrated effectiveness against Staphylococcus aureus. Similarly, the presence of a p-methoxyphenyl group has been associated with activity against both Escherichia coli and Staphylococcus aureus.
The antibacterial properties of Schiff base metal complexes have also been a subject of intense research. These complexes often exhibit stronger to moderate inhibitory effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa when compared to the parent ligand alone. japsonline.com This enhanced activity is attributed to the increased lipophilic nature of the ligand upon coordination with a metal, which facilitates its transport across bacterial cell membranes. japsonline.com
Antibacterial Activity of this compound Derivatives
| Derivative/Complex | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| Phenyl Derivative | Staphylococcus aureus | Effective | |
| p-Methoxyphenyl Derivative | Escherichia coli | Effective | |
| p-Methoxyphenyl Derivative | Staphylococcus aureus | Effective | |
| Various Metal Complexes | Staphylococcus aureus | Strong to moderate inhibition | japsonline.com |
| Various Metal Complexes | Pseudomonas aeruginosa | Strong to moderate inhibition | japsonline.com |
Antifungal Activity
In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal potential. Research has shown that specific structural modifications can lead to significant activity against various fungal pathogens. For example, a study on related thiadiazolidine derivatives, synthesized from a precursor of the title compound, showed that a p-methylphenyl derivative exhibited maximum inhibition (88.92%) against Colletotrichum sp. The same derivative also showed substantial inhibition against Monilia sp. (86.31%) and Aspergillus niger (85.34%).
The introduction of an imidazole (B134444) moiety to the 1-phenylethanol (B42297) structure has also yielded potent antifungal agents. A series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and found to be more active than the reference compound fluconazole (B54011) against Candida albicans and non-albicans Candida species. nih.gov
Chelation Theory and Enhanced Activity of Metal Complexes
The enhanced biological activity of metal complexes of Schiff bases like this compound is often explained by chelation theory. According to this theory, when a ligand chelates with a metal ion, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. japsonline.comresearchgate.net This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the bacterial membrane. japsonline.com
This increased lipophilicity enhances the biomolecule's ability to cross cell membranes and interfere with the normal metabolic processes of the microorganisms. japsonline.com The metal complexes can block the active sites of enzymes, disrupt cellular functions, and ultimately lead to the death of the organism. Studies have consistently shown that metal complexes of Schiff bases exhibit greater antimicrobial activity compared to the free ligands. japsonline.comresearchgate.net
Anticancer Potential and Mechanistic Insights
The potential of Schiff bases and their metal complexes as anticancer agents has garnered significant attention. Their mechanism of action is multifaceted, often involving cytotoxicity against cancer cells and inhibition of key enzymes involved in tumor progression.
Cytotoxicity Studies on Cancer Cell Lines (e.g., PRI, K562, G361 melanoma)
Schiff bases and their metal complexes have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov The anticancer activity often increases upon complexation with metal ions. nih.gov While specific data for this compound on PRI and G361 melanoma cell lines is not detailed in the provided context, studies on related Schiff bases show promising results against cell lines like the chronic myeloid leukemia-derived K562 line. mdpi.comnih.gov For instance, certain benzophenone (B1666685) derivatives have shown significant growth suppression in K562 cells through the induction of apoptosis. nih.gov The evaluation of cytotoxicity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Cytotoxicity of Related Compounds on Cancer Cell Lines
| Compound Type | Cell Line | Effect | Source |
|---|---|---|---|
| Schiff Bases & Metal Complexes | Various Human Cancer Lines | Significant anticancer activity | nih.gov |
| Isoxazole Curcumin Analogs | K562 (Chronic Myeloid Leukemia) | Marked cytotoxicity (IC50 = 0.5 µM) | mdpi.com |
| Benzophenone Derivatives | K562 (Human Leukemia) | Significant growth suppression via apoptosis | nih.gov |
Molecular Docking and Enzyme Inhibition Mechanisms (e.g., Glutamate (B1630785) Carboxypeptidase II, Insulysin)
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. This method is crucial for understanding the potential mechanisms of action of drug candidates. Derivatives of this compound have been studied as potential inhibitors of enzymes like Glutamate Carboxypeptidase II (GCPII), which is a target in various neurological disorders and prostate cancer. nih.govdntb.gov.ua
Docking studies can reveal how these compounds fit into the active site of GCPII, interacting with key amino acid residues and the catalytic zinc ions. nih.gov The binding affinity, often expressed as binding energy (kcal/mol), indicates the stability of the ligand-enzyme complex. For example, in silico screening of pyridazine (B1198779) derivatives as modulators of glutamate receptors showed binding energies ranging from -11.2 to -5.2 kcal/mol, suggesting a potential for high affinity. cyberleninka.ru Such studies provide a rational basis for the design of more potent and selective enzyme inhibitors.
Induction of Reactive Oxygen Species (ROS) and DNA Damage Pathways
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play a role in cell signaling, excessive accumulation leads to oxidative stress, a condition that can inflict damage on cellular components, including lipids, proteins, and nucleic acids. nih.govmdpi.com The interaction of ROS with DNA can lead to significant damage, including modifications to nitrogenous bases and the deoxyribose backbone, which may result in mutations, apoptosis, or carcinogenesis. mdpi.com
While the broader class of Schiff bases is often investigated for antioxidant properties that reduce ROS, certain chemical structures and their metabolic pathways have the potential to induce oxidative stress. For instance, studies on phenylethylamine in tobacco suspension cultures have shown it can induce a burst of ROS, including hydrogen peroxide, superoxide (B77818) anion, and hydroxyl radicals, through enzymatic actions. nih.gov Similarly, some 2-benzylidene derivatives have been studied for their ability to suppress TNF-α-induced production of ROS. nih.gov However, specific research detailing the induction of ROS and subsequent DNA damage pathways directly by this compound or its immediate derivatives is not extensively covered in current literature. The potential for any compound to generate ROS would be highly dependent on its specific structure, metabolism, and interaction with cellular enzyme systems, representing an area for future investigation.
Antioxidant Properties
Many Schiff base derivatives have been identified as potent antioxidants, largely due to their chemical structure which allows them to neutralize harmful free radicals. mdpi.comelsevierpure.com This antioxidant capacity is a key area of investigation for their potential therapeutic applications in diseases linked to oxidative stress. gsconlinepress.com
A primary method for evaluating the antioxidant potential of compounds like this compound derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgresearchgate.net DPPH is a stable, nitrogen-centered free radical that presents a deep violet color in solution. rsc.org When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron, the DPPH is neutralized, and its color fades to a pale yellow. rsc.org
The scavenging mechanism can occur through two main pathways:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the DPPH radical, stabilizing it. rsc.orgresearchgate.net
Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, which is then typically followed by proton transfer from the surrounding solvent to fully neutralize the radical. rsc.orgresearchgate.netrsc.org
The efficiency of a compound as a radical scavenger is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the solution. nih.gov Phenolic Schiff bases, in particular, are known to be effective scavengers of free radicals like ROS and reactive nitrogen species (RNS). sciforum.net
The antioxidant activity of Schiff bases is intrinsically linked to their molecular structure. researchgate.net Two key features are of particular importance:
Phenolic Hydroxyl Groups (-OH): The presence of one or more hydroxyl groups on the aromatic rings of the Schiff base structure is a critical determinant of its antioxidant capacity. mdpi.com These phenolic groups can easily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is often stabilized by resonance, making the parent molecule an effective antioxidant. rsc.org Compounds with hydroxyl groups at the para position of the aromatic ring often confer better radical scavenging activity. gsconlinepress.com
The combination of the azomethine linkage and phenolic hydroxyl groups in many derivatives of this compound provides a structural basis for their potential as effective radical scavengers and antioxidants. mdpi.comnih.gov
Other Investigated Enzyme Inhibition Activities (e.g., Cholinesterases, α-Amylase)
Beyond antioxidant activity, Schiff base derivatives are widely investigated for their ability to inhibit various enzymes, pointing to their potential in treating a range of diseases.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govbas.bg Numerous Schiff base derivatives have demonstrated potent inhibitory activity against cholinesterases. For example, novel tacrine-Schiff base hybrids and coumarin-Schiff base hybrids have shown IC50 values in the nanomolar and low micromolar range, in some cases exceeding the potency of standard drugs like galantamine. nih.govresearchgate.net
| Compound Series | Target Enzyme | Reported IC50 Value (µM) | Reference |
|---|---|---|---|
| Coumarin-Schiff Base Hybrid (13d) | AChE | 0.190 ± 0.004 | nih.gov |
| Coumarin-Schiff Base Hybrid (13c) | AChE | 0.232 ± 0.011 | nih.gov |
| Tacrine-Schiff Base Derivative (3a) | AChE | 0.0221 ± 0.0011 | researchgate.net |
| Cobalt-Pyridine Schiff Base Complex (CoRx-6Cl2) | AChE | 0.97 ± 0.02 | bas.bg |
| Cobalt-Pyridine Schiff Base Complex (CoRx-1Cl2) | BChE | 12.97 ± 2.46 | bas.bg |
| 1-(2-Ketoiminoethyl)piperazine Derivative (DHP) | AChE | 21.8% Inhibition | nih.gov |
α-Amylase Inhibition
α-Amylase is a crucial enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars. nih.gov Inhibiting this enzyme can slow down carbohydrate digestion and reduce the rate of glucose absorption, which is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Schiff bases and their metal complexes have been identified as significant inhibitors of α-amylase. kwasu.edu.ng Certain thiadiazole-based Schiff bases have exhibited IC50 values substantially lower than acarbose, a standard antidiabetic drug, indicating high potency. nih.gov
| Compound Series | Target Enzyme | Reported IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiadiazole-Based Schiff Base | α-Amylase | 0.80 ± 0.05 | nih.gov |
| N2O2 Schiff Base Zn Complex | α-Amylase | 0.18 µg (concentration) | researchgate.net |
| Substituted Schiff Base Metal Complex | α-Amylase | 2.00-8.43 mg/mL (concentration) | kwasu.edu.ng |
| Methanol extract of V. arctostaphylos | α-Amylase | 0.53 mg/mL (concentration) | nih.gov |
| Acarbose (Standard) | α-Amylase | 10.30 ± 0.20 | nih.gov |
General Structure-Activity Relationship (SAR) Studies for Biological Impact
The type and position of substituent groups on the aromatic rings of Schiff base derivatives can dramatically alter their biological efficacy. nih.govresearchgate.net
For Antioxidant Activity: The presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), on the phenolic rings generally enhances antioxidant activity. rsc.orgresearchgate.net EDGs increase the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or electron to stabilize free radicals. nih.gov
For Enzyme Inhibition: The effect of substituents is highly target-dependent. In studies of α-glucosidase inhibitors, the introduction of halogen groups like fluorine or bromine onto a benzyl (B1604629) ring was found to improve inhibitory activity compared to the unsubstituted parent compound. nih.gov For cholinesterase inhibition, the presence of an electron-withdrawing chlorine group on a pyridine (B92270) ring led to the most potent and selective activity against AChE in one series of compounds. bas.bg
For Antibacterial Activity: Research on aromatic Schiff bases has shown that electron-withdrawing groups (EWGs) such as chloro (-Cl), bromo (-Br), and nitro (-NO2) can lead to more potent antibacterial activity. nih.gov The increased electronegativity and the presence of an extended carbon chain in the diamine part of the structure were associated with greater biological potency. nih.gov
These findings underscore that even small modifications to the peripheral structure of the this compound scaffold can lead to significant changes in biological function, allowing for the fine-tuning of molecules for specific therapeutic purposes.
Role of the Azomethine Linkage (-C=N-) in Bioactivity
The azomethine group (-C=N-), also known as an imine or Schiff base linkage, is a cornerstone of the chemical structure of this compound and its derivatives, playing a pivotal role in their biological activities. This functional group is not merely a linker but an active participant in the compound's mechanism of action. The biological significance of the azomethine linkage is multifaceted, involving its electronic properties, steric effects, and its ability to interact with biological targets.
The nitrogen atom of the azomethine group possesses a lone pair of electrons, and the double bond creates a region of high electron density, making it a key site for interactions. The bioactivity of Schiff bases is often attributed to the electrophilic-nucleophilic nature of the carbon-nitrogen double bond, which can engage in various reactions and interactions within a biological system.
Research into the structure-activity relationships (SAR) of Schiff base derivatives consistently underscores the importance of the azomethine linkage. For instance, studies on various antimicrobial and antifungal Schiff bases have demonstrated that the presence and integrity of the -C=N- bond are essential for their efficacy. Modification or reduction of this bond often leads to a significant decrease or complete loss of biological activity.
The electronic environment around the azomethine linkage, which can be modulated by substituents on both the benzylidene and phenylethanol moieties, plays a crucial role in fine-tuning the bioactivity. Electron-withdrawing or electron-donating groups can alter the charge distribution across the -C=N- bond, thereby influencing its reactivity and interaction with target molecules.
To illustrate the structure-activity relationships of Schiff bases derived from structures analogous to this compound, the following table presents the antifungal activity of a series of enamine-type Schiff bases against Fusarium oxysporum. While not the exact compound , these derivatives share the core Schiff base structure and demonstrate how modifications to the molecule can impact its biological effect.
| Compound ID | R Group on Acetylacetone | Amino Acid Origin | IC50 (mM) against F. oxysporum |
| 2 | H | L-Phe | 0.29 |
| 4 | H | L-Tyr | 0.56 |
| 29 | Ethyl | L-Ala | > 40 |
| 30 | Ethyl | L-Ala | 10.51 |
| 31 | Ethyl | L-Ala | 7.89 |
| 32 | Ethyl | L-Ala | 15.23 |
This table is generated based on data from a study on enamine-type Schiff bases and is intended to be illustrative of structure-activity relationships in related compounds.
Interactions with Cellular Macromolecules via Hydrogen Bonding
Hydrogen bonding is a fundamental interaction in biological systems, governing the structure and function of macromolecules such as proteins and nucleic acids. For a molecule like this compound to exert a biological effect, it must interact with specific cellular targets, and hydrogen bonding is a key mechanism through which these interactions occur.
The structure of this compound contains several potential hydrogen bond donors and acceptors. The hydroxyl (-OH) group on the phenylethanol moiety is a potent hydrogen bond donor. The nitrogen atom of the azomethine linkage (-C=N-), with its lone pair of electrons, can act as a hydrogen bond acceptor. These functional groups enable the molecule to form specific, directional interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
These hydrogen bonds are critical for the molecular recognition process, allowing the molecule to bind to its target with high affinity and specificity. The precise geometry and energy of these bonds contribute to the stability of the ligand-target complex, which is a prerequisite for a biological response.
Molecular docking studies on various Schiff bases have provided insights into their binding modes with biological targets. For example, in studies of Schiff base inhibitors of enzymes, hydrogen bonds are frequently observed between the azomethine nitrogen or other heteroatoms and amino acid residues such as serine, threonine, tyrosine, histidine, and arginine. These interactions help to orient the inhibitor within the active site and are crucial for its inhibitory activity.
While specific molecular docking data for this compound is not extensively available in the public domain, we can infer potential interactions based on its structure and data from related compounds. For instance, a hypothetical interaction with an enzyme active site could involve the following:
The hydroxyl group of the phenylethanol moiety acting as a hydrogen bond donor to an acceptor group on an amino acid side chain (e.g., the carbonyl oxygen of an aspartate or glutamate residue).
The azomethine nitrogen acting as a hydrogen bond acceptor from a donor group on an amino acid side chain (e.g., the hydroxyl group of a serine or the amide proton of an asparagine).
The following table illustrates potential hydrogen bonding interactions that could occur between a Schiff base, structurally similar to the focus of this article, and amino acid residues within a hypothetical protein binding site.
| Functional Group on Schiff Base | Potential Hydrogen Bond Type | Interacting Amino Acid Residue (Example) |
| Hydroxyl (-OH) | Donor | Aspartate (Asp), Glutamate (Glu) |
| Azomethine Nitrogen (-N=) | Acceptor | Serine (Ser), Threonine (Thr), Arginine (Arg) |
| Aromatic Rings (π-system) | π-π Stacking/C-H...π | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Applications in Materials Science and Other Advanced Fields
Development of Novel Materials (e.g., Polymers, Coatings)
(E)-2-(Benzylideneamino)-1-phenylethanol serves as a versatile building block in materials science, particularly in the synthesis of innovative polymers and functional coatings. The presence of reactive sites—the hydroxyl (-OH) and imine (-C=N-) groups—allows for its incorporation into polymeric structures or for its use as a modifying agent for surfaces.
The ability of this compound to form stable complexes with various metal ions is a key property exploited in materials science. chemimpex.com These metal complexes can be integrated into polymer matrices to create materials with enhanced thermal stability, catalytic activity, or specific optical properties. The inherent chirality of the molecule, when an enantiomerically pure form of 2-amino-1-phenylethanol (B123470) is used, can be imparted to the resulting polymers, leading to the development of chiral polymers for specialized applications such as asymmetric catalysis or separation media.
In the formulation of advanced coatings, the Schiff base can act as a cross-linking agent or an additive to improve adhesion, corrosion resistance, and surface hardness. Its aromatic structure contributes to the durability and environmental resistance of the coating.
Table 1: Potential Roles of this compound in Novel Materials
| Material Type | Potential Function of the Compound | Resulting Properties |
|---|---|---|
| Polymers | Monomer or Co-monomer | Chirality, Thermal Stability, Catalytic Sites |
| Metal Complex Additive | Enhanced Optical/Magnetic Properties | |
| Coatings | Cross-linking Agent | Improved Hardness and Durability |
Applications in Dye and Pigment Formulation
The molecular structure of this compound, featuring an azomethine group (-N=CH-), makes it a chromophore, which is a light-absorbing component essential for color. This characteristic is leveraged in the formulation of dyes and pigments. chemimpex.com Schiff bases, in general, are widely recognized for their role as intermediates or as the core structure in the synthesis of various colorants. nih.gov
The compound can be chemically modified to create a range of azo dyes or other complex colorants. biointerfaceresearch.com The final color and properties of the dye, such as lightfastness and solubility, can be tuned by introducing different substituent groups onto the aromatic rings of the Schiff base structure.
Furthermore, metal complexes of this compound often exhibit intense and stable colors, making them suitable for use as pigments. The coordination of the Schiff base ligand to a metal ion can significantly alter the electronic transitions within the molecule, leading to distinct colors compared to the free ligand. These organometallic pigments can offer superior stability against heat and light, which is a desirable trait in applications like paints, inks, and plastics.
Table 2: Research Findings on Schiff Bases in Dye and Pigment Applications
| Application Area | Key Finding |
|---|---|
| Azo Dye Synthesis | The azomethine group can be coupled with diazonium salts to produce intensely colored azo dyes. biointerfaceresearch.com |
| Metal Complex Pigments | Coordination with transition metals (e.g., Cu(II), Ni(II)) can produce stable and vividly colored pigments. chemimpex.comnih.gov |
| Functional Dyes | Schiff bases are investigated for creating dyes with special properties, such as solvatochromism (color change with solvent polarity). |
Chiral Recognition and Separation Processes
The inherent chirality of this compound, originating from the 2-amino-1-phenylethanol precursor, is pivotal for its application in chiral recognition and enantioselective separation. Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is fundamental in pharmaceutical development, where the biological activity of a drug can be specific to a single enantiomer.
Chiral Schiff bases are extensively studied as selectors in various separation techniques. They can be used to create chiral stationary phases (CSPs) for chromatography methods like High-Performance Liquid Chromatography (HPLC). In this context, the Schiff base is immobilized onto a solid support (e.g., silica (B1680970) gel). When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector, leading to their separation. news-medical.net
The interaction mechanism often involves the formation of transient diastereomeric complexes between the chiral Schiff base and the enantiomers of the analyte. These interactions are typically governed by a combination of forces, including hydrogen bonding (via the hydroxyl group), π-π stacking (from the phenyl rings), and steric hindrance, which collectively create a chiral environment that can differentiate between enantiomers. mdpi.com For instance, chiral Schiff bases derived from amino acids have demonstrated the ability to recognize and separate other amino acid enantiomers through coordination with metal ions. mdpi.com
| Dipole-Dipole Interactions | Imine (-C=N-) group | Electrostatic interactions contributing to binding energy differences |
Conclusion and Future Research Directions
Summary of Key Academic Contributions to the Understanding of (E)-2-(Benzylideneamino)-1-phenylethanol
Direct academic contributions focusing exclusively on this compound are limited. However, the understanding of this compound is built upon a significant body of research into its constituent parts and the broader class of Schiff bases.
The synthesis of Schiff bases through the condensation of primary amines and carbonyl compounds is a well-established reaction first reported by Hugo Schiff in 1864. gsconlinepress.com This fundamental reaction forms the basis for the synthesis of this compound from 2-amino-1-phenylethanol (B123470) and benzaldehyde (B42025).
Key academic contributions lie in the development and characterization of chiral amino alcohols, such as 2-amino-1-phenylethanol, which are crucial precursors for chiral Schiff bases. nih.gov The synthesis of unprotected 2-amino-1-phenylethanols from alkenes using iron(II) phthalocyanine (B1677752) as a catalyst represents a significant advancement in providing access to these important building blocks. nih.gov Furthermore, extensive research into the diverse applications of Schiff bases and their metal complexes in catalysis, medicinal chemistry, and materials science provides a roadmap for exploring the potential of this compound. researchgate.netnih.gov
Table 1: Foundational Research Areas
| Research Area | Key Contributions | Relevance to this compound |
| Schiff Base Synthesis | Elucidation of the condensation reaction between primary amines and carbonyls. gsconlinepress.com | Provides the fundamental synthetic route. |
| Chiral Amino Alcohols | Development of synthetic methods for compounds like 2-amino-1-phenylethanol. nih.gov | The amino alcohol precursor determines the chirality and potential applications. |
| Coordination Chemistry | Study of Schiff bases as ligands for metal complexes. nih.govsemanticscholar.org | Metal complexes of the title compound are expected to have unique catalytic and biological properties. |
| Biological Activity of Schiff Bases | Investigation of antimicrobial, anticancer, and antioxidant properties. researchgate.net | Suggests potential therapeutic applications for the title compound and its derivatives. |
Emerging Trends in Schiff Base Chemistry Relevant to the Compound
The field of Schiff base chemistry is dynamic, with several emerging trends that are highly relevant to the future study of this compound.
One of the most significant trends is the development of chiral Schiff base compounds for asymmetric catalysis. nih.govmdpi.com Given that this compound can be synthesized from chiral 2-amino-1-phenylethanol, it holds promise as a chiral ligand for enantioselective reactions. Recent advances in the use of Schiff base metal complexes in asymmetric transformations highlight the potential for this compound. nih.gov
Another key trend is the design of Schiff bases for supramolecular chemistry and materials science . The ability of Schiff bases to form ordered structures through hydrogen bonding and other non-covalent interactions is being explored for the development of sensors, molecular switches, and porous materials. nih.gov The hydroxyl group in this compound could facilitate the formation of such supramolecular assemblies.
Furthermore, there is growing interest in the biological applications of Schiff bases , moving beyond general antimicrobial and anticancer activity to more targeted therapeutic interventions. researchgate.net This includes the design of Schiff bases as enzyme inhibitors and probes for biological imaging.
Prospects for Novel Synthesis Strategies and Derivatization
While the conventional synthesis of this compound is straightforward, there are prospects for novel and more efficient synthetic strategies. Microwave-assisted and ultrasound-promoted syntheses, which are known to accelerate reaction times and improve yields for other Schiff bases, could be applied. gsconlinepress.com
The true potential of this compound, however, lies in its derivatization . The phenyl rings of both the benzaldehyde and the amino alcohol moieties, as well as the hydroxyl group, offer multiple sites for modification.
Table 2: Potential Derivatization Strategies
| Modification Site | Potential Substituents | Desired Outcome |
| Benzaldehyde Ring | Electron-donating or -withdrawing groups | Tune electronic properties for catalysis or biological activity. |
| Phenylethanol Ring | Halogens, alkyl, or alkoxy groups | Modify steric hindrance and lipophilicity. |
| Hydroxyl Group | Etherification, esterification | Alter solubility and coordination properties. |
| Imine Nitrogen | Coordination to various metal ions | Formation of catalytically active or biologically relevant metal complexes. |
These derivatization strategies can lead to a library of related compounds with fine-tuned properties for specific applications.
Future Avenues in Catalytic and Biological Applications
The structural features of this compound suggest a range of potential applications in both catalysis and biology.
In catalysis , its chiral nature makes it a promising ligand for asymmetric synthesis. ingentaconnect.com Metal complexes of this Schiff base could be explored as catalysts for reactions such as asymmetric reduction of ketones, aldol (B89426) reactions, and cycloadditions. The proximity of the hydroxyl group to the imine nitrogen could allow for the formation of bidentate or tridentate ligands, leading to stable and stereoselective catalysts. mdpi.com
In the realm of biological applications , Schiff bases are known to exhibit a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govsphinxsai.com this compound and its derivatives could be screened for these activities. The amino alcohol moiety is a common feature in many bioactive molecules, suggesting that this Schiff base could serve as a valuable scaffold in drug discovery. researchgate.net For instance, derivatives of 2-amino-1-phenylethanol have been investigated as bronchodilator agents.
Interdisciplinary Research Opportunities
The study of this compound presents numerous opportunities for interdisciplinary research.
Chemistry and Materials Science: The design and synthesis of novel polymers and metal-organic frameworks (MOFs) incorporating this Schiff base as a building block could lead to new materials with interesting optical, electronic, or catalytic properties.
Chemistry and Biology: Collaboration between synthetic chemists and biologists will be crucial for the design, synthesis, and biological evaluation of new derivatives as potential therapeutic agents. semanticscholar.org This could involve screening for specific enzyme inhibition or receptor binding.
Computational and Experimental Chemistry: Theoretical calculations can be employed to predict the structural, electronic, and catalytic properties of this compound and its metal complexes, guiding experimental efforts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-2-(Benzylideneamino)-1-phenylethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Schiff base formation by condensing 2-amino-1-phenylethanol with benzaldehyde under acidic or anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), solvent choice (e.g., ethanol or methanol for solubility), and temperature (reflux at 60–80°C). Monitoring via thin-layer chromatography (TLC) or NMR spectroscopy ensures completion .
Q. How can NMR spectroscopy be utilized to confirm the (E)-configuration of the benzylideneamino group?
- Methodology : The (E)-configuration is confirmed by analyzing NMR coupling constants () between the imine proton (N=CH) and adjacent protons. For (E)-isomers, coupling constants typically range from 12–16 Hz due to trans-diaxial coupling. Additionally, NMR can identify distinct chemical shifts for the imine carbon (~150–160 ppm) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) resolves impurities. For enantiomeric separation, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) are employed .
Advanced Research Questions
Q. How do structural modifications to the benzylideneamino group influence antifungal activity in this compound derivatives?
- Methodology : Introducing electron-withdrawing groups (e.g., -NO) or hydrophobic substituents (e.g., biphenyl esters) enhances antifungal activity by improving membrane penetration. In vitro assays against Candida species (MIC values) and molecular docking studies correlate substituent effects with target binding (e.g., fungal CYP51 enzymes) .
Q. What strategies resolve contradictory kinetic data, such as incubation periods observed during catalytic oxidation of this compound?
- Methodology : Incubation periods in kinetic traces (e.g., slower initial rates) may arise from catalyst activation or substrate adsorption. Use time-resolved NMR or stopped-flow spectroscopy to monitor intermediate formation. Adjusting catalyst loading (e.g., Rh(III) complexes) or solvent polarity (e.g., aqueous vs. organic) can mitigate delays .
Q. How can enantioselective synthesis of this compound be optimized to achieve >90% enantiomeric excess (ee)?
- Methodology : Chiral Lewis acid catalysts (e.g., (R)-BINOL-Ti(OPr)) promote asymmetric induction during imine formation. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−20°C to 25°C) critically influence ee. Kinetic resolution via lipase-catalyzed acetylation (e.g., CAL-B enzyme) further enriches enantiopurity .
Q. What role does the hydrophobic "Region D" play in enhancing the bioactivity of this compound derivatives?
- Methodology : Hydrophobic moieties (e.g., biphenyl esters) in Region D improve binding to fungal cell membranes. Structure-activity relationship (SAR) studies using logP calculations and molecular dynamics simulations reveal correlations between hydrophobicity and MIC values. Modifications here reduce off-target interactions in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
